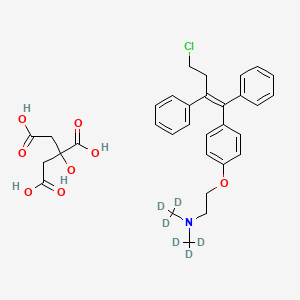
Toremifene-d6 Citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Toremifene-d6 Citrate is a deuterium-labeled derivative of Toremifene Citrate, a second-generation selective estrogen receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Toremifene. The deuterium labeling allows for more precise tracking and quantification in various biological systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Toremifene-d6 Citrate involves the deuteration of Toremifene Citrate. The process typically starts with the preparation of the Z-isomer of Toremifene base, ensuring it is free of the E-isomer. The deuterium atoms are introduced through a series of hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is often subjected to rigorous testing to confirm its chemical structure and isotopic purity .
化学反応の分析
Types of Reactions: Toremifene-d6 Citrate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
科学的研究の応用
Toremifene-d6 Citrate is widely used in scientific research, particularly in the fields of:
Chemistry: To study the pharmacokinetics and metabolic pathways of Toremifene.
Biology: To investigate the interactions of Toremifene with various biological targets, including estrogen receptors.
Medicine: To explore the potential therapeutic applications of Toremifene in treating conditions like breast cancer and osteoporosis.
作用機序
Toremifene-d6 Citrate exerts its effects by binding to estrogen receptors. Depending on the tissue type, it can act as either an estrogen agonist or antagonist. This dual action allows it to modulate estrogenic activity in a tissue-specific manner. The molecular targets include estrogen receptors in breast tissue, bone, and the cardiovascular system. The pathways involved in its mechanism of action include the modulation of gene expression and inhibition of estrogen-dependent cell proliferation .
類似化合物との比較
Tamoxifen: Another selective estrogen receptor modulator with similar pharmacological properties.
Raloxifene: A selective estrogen receptor modulator used primarily for the prevention of osteoporosis.
Clomiphene: A selective estrogen receptor modulator used to treat infertility in women.
Uniqueness: Toremifene-d6 Citrate is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies. This labeling provides a distinct advantage in tracking and quantifying the compound in biological systems, making it a valuable tool in scientific research .
特性
分子式 |
C32H36ClNO8 |
|---|---|
分子量 |
604.1 g/mol |
IUPAC名 |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i1D3,2D3; |
InChIキー |
IWEQQRMGNVVKQW-JUFCHOJXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-2-[[4-[3-[2-(4-chloro-3-methylphenyl)propan-2-ylamino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B15294956.png)
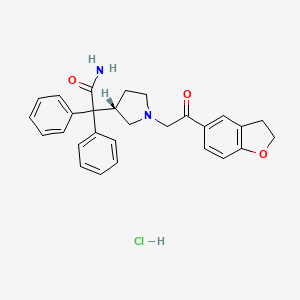
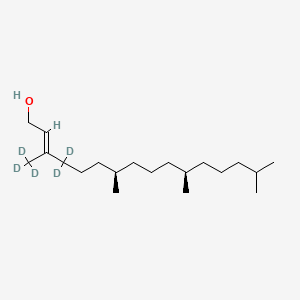
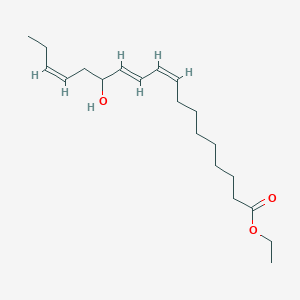
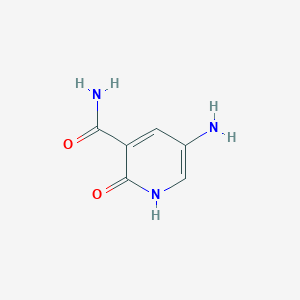

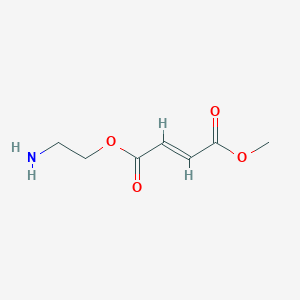
![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)
